Methyl 4-iodo-2-methylbenzoate
CAS No.: 103440-53-5
Cat. No.: VC21266961
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103440-53-5 |
---|---|
Molecular Formula | C9H9IO2 |
Molecular Weight | 276.07 g/mol |
IUPAC Name | methyl 4-iodo-2-methylbenzoate |
Standard InChI | InChI=1S/C9H9IO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 |
Standard InChI Key | AMTCFHNIEBPFLM-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)I)C(=O)OC |
Canonical SMILES | CC1=C(C=CC(=C1)I)C(=O)OC |
Introduction
Chemical Reactions and Reactivity
The chemical behavior of Methyl 4-iodo-2-methylbenzoate is largely governed by its three key structural features: the aryl iodide functionality, the methyl ester group, and the ortho-methyl substituent. Each of these components contributes distinct reactivity patterns that collectively define the compound's chemical profile. The iodine atom at the para position represents a particularly reactive site due to the relatively weak carbon-iodine bond, making it susceptible to various transformations including nucleophilic substitutions and metal-catalyzed coupling reactions. Meanwhile, the ester group provides opportunities for functional group interconversions, including hydrolysis, transesterification, and reduction reactions. The methyl group at the ortho position, while less reactive than the other functionalities, can participate in benzylic oxidations or serve as a directing group for metalation reactions under appropriate conditions.
Cross-Coupling Reactions
Methyl 4-iodo-2-methylbenzoate serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, a feature that significantly enhances its synthetic utility. The carbon-iodine bond readily undergoes oxidative addition with transition metal catalysts, creating organometallic intermediates that participate in subsequent coupling steps. In Suzuki-Miyaura coupling reactions, the compound would react with boronic acids or esters in the presence of a palladium catalyst and base to form new carbon-carbon bonds, replacing the iodine with aryl or alkenyl groups. Similarly, in Sonogashira coupling, the compound would react with terminal alkynes under palladium/copper co-catalyzed conditions to introduce alkynyl substituents. Other valuable transformations include Heck reactions with alkenes, Stille couplings with organostannanes, and Negishi couplings with organozinc reagents. These cross-coupling reactions typically proceed under mild conditions and offer high functional group tolerance, making them particularly valuable for introducing complex structural elements in the later stages of multistep syntheses.
Nucleophilic Substitution and Addition Reactions
The iodine atom in Methyl 4-iodo-2-methylbenzoate can undergo nucleophilic aromatic substitution reactions under appropriate conditions, despite the general resistance of aryl halides to such processes. This reactivity is enhanced by the presence of the electron-withdrawing ester group, which activates the ring toward nucleophilic attack. Strong nucleophiles such as amines, alkoxides, or thiolates can displace the iodine atom, particularly under forcing conditions or with copper catalysis. Additionally, the compound can participate in addition reactions where the aryl iodide serves as an electrophile. For instance, it can undergo lithium-halogen exchange with alkyllithium reagents to form an aryllithium intermediate, which can subsequently react with various electrophiles to introduce new functionalities. These transformation pathways significantly expand the compound's utility as a synthetic building block, allowing access to a diverse array of substituted benzoic acid derivatives that would be challenging to prepare through direct functionalization routes.
Functional Group Transformations
The methyl ester functionality in Methyl 4-iodo-2-methylbenzoate provides a versatile handle for various functional group transformations that can occur without affecting the aryl iodide portion. Hydrolysis of the ester under basic conditions (such as aqueous sodium or potassium hydroxide) would yield the corresponding carboxylic acid, 4-iodo-2-methylbenzoic acid. Alternatively, treatment with alcohols under acidic catalysis or basic conditions would result in transesterification, producing different ester derivatives. Reduction of the ester group using strong reducing agents like lithium aluminum hydride would generate the primary alcohol, (4-iodo-2-methylphenyl)methanol, while partial reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures could yield the aldehyde intermediate. The ester group can also be converted to amides through aminolysis reactions with primary or secondary amines, further expanding the compound's derivatization potential. These functional group interconversions provide access to a broad spectrum of derivatives while preserving the valuable iodine substituent for subsequent transformations.
Analytical Methods for Characterization
Accurate characterization of Methyl 4-iodo-2-methylbenzoate is essential for confirming its identity, assessing its purity, and validating its structural features. Multiple analytical techniques provide complementary information about different aspects of the compound's structure and properties. Spectroscopic methods offer insights into bond arrangements and functional group identities, while chromatographic approaches enable purity determination and separation from related compounds or impurities. Advanced techniques such as X-ray crystallography can provide definitive three-dimensional structural information when appropriate crystals can be obtained. Together, these analytical methods create a comprehensive profile of the compound's physical and chemical characteristics, essential for both research applications and quality control in commercial production.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the molecular structure of Methyl 4-iodo-2-methylbenzoate. Nuclear Magnetic Resonance (NMR) spectroscopy represents a particularly powerful tool for structural elucidation, with proton (1H) NMR revealing the characteristic patterns of aromatic protons, as well as the distinctive signals for the methyl ester group (typically around δ 3.8-3.9 ppm) and the ortho-methyl substituent (approximately δ 2.5-2.6 ppm). Carbon (13C) NMR would complement this information by showing resonances for the carbonyl carbon (around δ 167 ppm), aromatic carbons, and the carbon atoms bearing the methyl and iodine substituents. Infrared (IR) spectroscopy would reveal characteristic absorption bands, including the ester C=O stretch at approximately 1720 cm-1, aromatic C=C stretching vibrations between 1600-1400 cm-1, and the C-I stretch at approximately 500 cm-1. Mass spectrometry would confirm the molecular weight of 276.07 g/mol and provide fragmentation patterns characteristic of iodinated aromatic esters, including the loss of the methoxy group (M-31) and subsequent fragmentations of the aromatic ring. Together, these spectroscopic methods provide a comprehensive structural profile that unambiguously confirms the compound's identity.
X-ray Crystallography and Advanced Techniques
For definitive structural confirmation of Methyl 4-iodo-2-methylbenzoate, single-crystal X-ray diffraction analysis provides unambiguous evidence of the compound's three-dimensional structure, bond lengths, bond angles, and molecular packing arrangements. This technique requires the growth of suitable single crystals, typically achieved through slow evaporation of a solution containing the purified compound. Beyond conventional analytical methods, advanced techniques such as solid-state NMR, circular dichroism (if chiral derivatives are prepared), or thermal analysis methods like differential scanning calorimetry (DSC) might provide additional information about specific physical properties or behavior under various conditions. Elemental analysis would confirm the compound's empirical formula through precise determination of carbon, hydrogen, and iodine content, providing further validation of its identity and purity. These advanced characterization techniques complement the more routine analytical methods, creating a comprehensive profile of the compound's structural and physical characteristics essential for research applications requiring high confidence in material identity and quality.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume